molecular formula C18H20N4O B6810232 spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6810232
M. Wt: 308.4 g/mol
InChI Key: ZTFVHUMBZXGEFS-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an indene moiety, along with a triazole and pyrrolidine ring system. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the indene and cyclopropane precursors, followed by their fusion through a cyclization reaction. The triazole and pyrrolidine rings are then introduced via nucleophilic substitution or cycloaddition reactions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are fine-tuned based on the reactivity of the intermediates and the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone stands out due to its combination of a spirocyclic structure with a triazole and pyrrolidine ring system. This unique arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-17(22-8-6-13(10-22)16-19-11-20-21-16)15-9-18(15)7-5-12-3-1-2-4-14(12)18/h1-4,11,13,15H,5-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFVHUMBZXGEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC=NN2)C(=O)C3CC34CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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